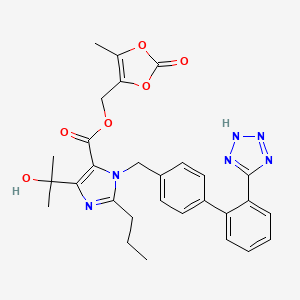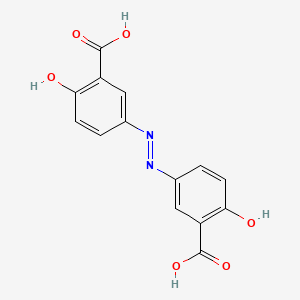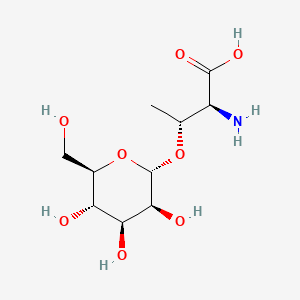
モノメチルアウリスタチンE
概要
説明
モノメチルアウリスタチンEは、海洋無殻軟体動物Dolabella auriculariaに見られるペプチドから合成された抗腫瘍剤です。これは、チューブリンの重合を阻害することにより細胞分裂を阻害する強力な抗有糸分裂薬です。 高い毒性があるため、this compoundは単独で薬として使用されることはなく、代わりにモノクローナル抗体に結合して癌細胞を特異的に標的にします .
2. 製法
合成経路と反応条件: this compoundは、さまざまなアミノ酸とペプチドフラグメントのカップリングを含む一連の化学反応によって合成されます。合成プロセスには次の手順が含まれます。
ペプチド合成: 最初のステップは、固相ペプチド合成(SPPS)を使用してペプチドフラグメントを合成することです。この方法により、成長中のペプチド鎖にアミノ酸を順次添加することができます。
カップリング反応: ペプチドフラグメントは、N、N'-ジイソプロピルカルボジイミド(DIC)や1-ヒドロキシベンゾトリアゾール(HOBt)などの試薬を使用してカップリングされ、目的のペプチド鎖を形成します。
脱保護と精製: ペプチド鎖の保護基は、トリフルオロ酢酸(TFA)を使用して除去され、得られた生成物は、高速液体クロマトグラフィー(HPLC)を使用して精製されます。
工業生産方法: this compoundの工業生産には、高収率と純度を確保するために合成経路を最適化することが含まれます。このプロセスには以下が含まれます。
反応条件の最適化: 温度、pH、溶媒などの反応条件を最適化して、収率を最大化し、副生成物の形成を最小限に抑えます。
スケールアップ生産: 大規模な反応器と自動ペプチド合成機を使用して、this compoundを大量に生産するために、合成プロセスをスケールアップします。
精製と品質管理: 最終生成物は、高度なクロマトグラフィー技術を使用して精製され、純度と効力を確認するために厳格な品質管理試験が行われます
3. 化学反応解析
反応の種類: this compoundは、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、過酸化水素(H₂O₂)や過マンガン酸カリウム(KMnO₄)などの酸化剤の存在下で酸化反応を起こす可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウム(NaBH₄)や水素化リチウムアルミニウム(LiAlH₄)などの還元剤を使用して行うことができます。
置換: this compoundは、特定の条件下で官能基が他の基に置き換えられる置換反応に関与する可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素(H₂O₂)、過マンガン酸カリウム(KMnO₄)、およびその他の酸化剤。
還元: 水素化ホウ素ナトリウム(NaBH₄)、水素化リチウムアルミニウム(LiAlH₄)、およびその他の還元剤。
置換: 制御された条件下でのさまざまな求核剤と求電子剤。
形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応によりthis compoundの酸化誘導体が得られる一方、還元反応により化合物の還元体が生成される可能性があります .
4. 科学研究への応用
This compoundは、次のような幅広い科学研究に応用されています。
化学: ペプチド合成と修飾技術を研究するためのモデル化合物として使用されます。
生物学: this compoundは、細胞生物学研究において、細胞分裂と有糸分裂のメカニズムを調査するために使用されます。
医学: この化合物は、癌治療に使用される抗体薬物複合体(ADC)の重要な成分です。これは、正常な組織への損傷を最小限に抑えながら、癌細胞を特異的に標的にして殺すために、モノクローナル抗体に結合しています。
科学的研究の応用
Monomethyl auristatin E has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: Monomethyl auristatin E is employed in cell biology research to investigate the mechanisms of cell division and mitosis.
Medicine: The compound is a key component of antibody-drug conjugates (ADCs) used in cancer therapy. It is linked to monoclonal antibodies to specifically target and kill cancer cells while minimizing damage to healthy tissues.
Industry: Monomethyl auristatin E is used in the development of novel anticancer drugs and therapeutic agents .
作用機序
Safety and Hazards
MMAE is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Moderate to severe irritant to the skin and eyes . Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
ADCs based on Cys-linker-MMAE do not cause significant cytotoxicity, which would serve as an important basis for reducing toxicity and improving the safety of ADCs with MMAE as the payload . There is substantial preclinical and early phase testing of newer ADCs or ADC incorporating strategies . This includes the development of novel ADCs against new antigen targets in the tumour microenvironment (TME) and combination of ADCs with immuno-oncology (IO) agents .
準備方法
Synthetic Routes and Reaction Conditions: Monomethyl auristatin E is synthesized through a series of chemical reactions involving the coupling of various amino acids and peptide fragments. The synthesis process includes the following steps:
Peptide Synthesis: The initial step involves the synthesis of peptide fragments using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain.
Coupling Reactions: The peptide fragments are then coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form the desired peptide chain.
Deprotection and Purification: The protecting groups on the peptide chain are removed using trifluoroacetic acid (TFA), and the resulting product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: The industrial production of monomethyl auristatin E involves optimizing the synthetic routes to ensure high yield and purity. The process includes:
Optimization of Reaction Conditions: The reaction conditions, such as temperature, pH, and solvent, are optimized to maximize the yield and minimize the formation of by-products.
Scale-Up Production: The synthesis process is scaled up using large-scale reactors and automated peptide synthesizers to produce monomethyl auristatin E in bulk quantities.
Purification and Quality Control: The final product is purified using advanced chromatographic techniques and subjected to rigorous quality control tests to ensure its purity and potency
化学反応の分析
Types of Reactions: Monomethyl auristatin E undergoes various chemical reactions, including:
Oxidation: Monomethyl auristatin E can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can occur using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Monomethyl auristatin E can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of monomethyl auristatin E, while reduction reactions may produce reduced forms of the compound .
類似化合物との比較
モノメチルアウリスタチンEは、次のような他の類似化合物と比較されます。
モノメチルアウリスタチンF: this compoundと同様に、モノメチルアウリスタチンFもチューブリン重合を阻害する抗有糸分裂剤です。モノメチルアウリスタチンFは、異なる化学構造を持ち、膜透過性とバイスタンダー活性が低くなっています。
ドラスタチン10: this compoundは、強力な抗有糸分裂活性を持つ天然ペプチドであるドラスタチン10の合成類似体です。両方の化合物は、同様の作用機序を共有していますが、this compoundはより安定しており、合成が容易です。
This compoundは、その高い効力、安定性、抗体薬物複合体を通じて癌細胞に特異的に送達される能力により際立っており、癌研究と治療における貴重なツールとなっています。
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Monomethyl auristatin E involves several steps of chemical reactions to produce the final compound. The starting materials are readily available and the reactions are well-established in the literature.", "Starting Materials": [ "methyl 3-(4-methylthiazol-5-yl)-2-[(5-phenylpentanoyl)amino]propanoate", "N,N-dimethylacetamide", "sodium hydride", "iodomethane", "sodium hydroxide", "hydrochloric acid", "sodium borohydride", "acetic acid", "trifluoroacetic acid", "palladium on carbon", "methanol", "ethyl acetate", "water" ], "Reaction": [ "Deprotection of the ester group using sodium hydroxide", "Alkylation of the resulting carboxylic acid with iodomethane in the presence of sodium hydride to form the methyl ester", "Reduction of the amide group using sodium borohydride in the presence of acetic acid to form the corresponding amine", "Coupling of the amine with the protected dipeptide using N,N-dimethylacetamide and hydrochloric acid to form the protected Monomethyl auristatin E", "Deprotection of the protecting groups using trifluoroacetic acid to form Monomethyl auristatin E", "Purification of the final compound using palladium on carbon and methanol to remove any impurities", "Isolation of the product using ethyl acetate and water" ] } | |
CAS番号 |
474645-27-7 |
分子式 |
C39H67N5O7 |
分子量 |
718.0 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1R,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide |
InChI |
InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35-,36+/m0/s1 |
InChIキー |
DASWEROEPLKSEI-ATNZIWGLSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC |
SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC |
外観 |
white solid powder |
ピクトグラム |
Irritant |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
MMAE peptide monomethyl auristatin E monomethylauristatin E |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















